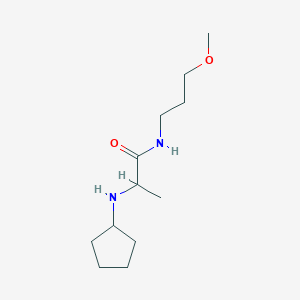
3-Pentyn-2-ol, 5,5-diethoxy-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pentyn-2-ol, 5,5-diethoxy-2-methyl-: is an organic compound with the molecular formula C10H18O3 and a molecular weight of 186.25 g/mol . This compound is characterized by the presence of a pentynol backbone with diethoxy and methyl substituents, making it a versatile molecule in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pentyn-2-ol, 5,5-diethoxy-2-methyl- typically involves the reaction of 3-pentyn-2-ol with diethyl ether in the presence of a strong acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Catalyst: Strong acids such as sulfuric acid or hydrochloric acid.
Solvent: Diethyl ether or other suitable organic solvents.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-Pentyn-2-ol, 5,5-diethoxy-2-methyl- can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into various alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of substituted ethers or amines.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in various catalytic processes.
Biology:
Biochemical Studies: Utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine:
Pharmaceuticals: Potential use in the development of new drugs and therapeutic agents.
Industry:
Material Science: Employed in the production of polymers and advanced materials.
Agriculture: Used in the synthesis of agrochemicals and pesticides.
Mécanisme D'action
The mechanism of action of 3-Pentyn-2-ol, 5,5-diethoxy-2-methyl- involves its interaction with various molecular targets, including enzymes and receptors. The compound can modulate biochemical pathways by acting as a substrate or inhibitor in enzymatic reactions. The diethoxy and methyl groups play a crucial role in determining its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
2-Methyl-3-pentyn-2-ol: Similar structure but lacks the diethoxy groups.
5,5-Diethoxy-3-pentyn-2-one: Similar backbone but contains a ketone group instead of an alcohol.
Uniqueness: 3-Pentyn-2-ol, 5,5-diethoxy-2-methyl- is unique due to the presence of both diethoxy and methyl substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications .
Propriétés
Numéro CAS |
25938-06-1 |
|---|---|
Formule moléculaire |
C10H18O3 |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
5,5-diethoxy-2-methylpent-3-yn-2-ol |
InChI |
InChI=1S/C10H18O3/c1-5-12-9(13-6-2)7-8-10(3,4)11/h9,11H,5-6H2,1-4H3 |
Clé InChI |
OQPUIHZBDCEFEH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C#CC(C)(C)O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15096788.png)
![Benzeneethanamine, 4-(dimethylamino)-beta-[(4-methylphenyl)sulfonyl]-](/img/structure/B15096791.png)
![2-chloro-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B15096793.png)
![(2E)-N-(1,3-benzothiazol-2-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]prop-2-enamide](/img/structure/B15096804.png)
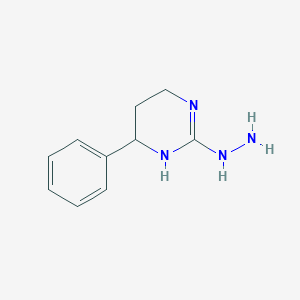
![1-[2-(2-tert-butylphenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B15096816.png)
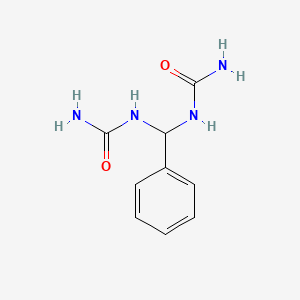
![[(6-Chloro-2-methylquinolin-4-yl)thio]acetic acid](/img/structure/B15096835.png)
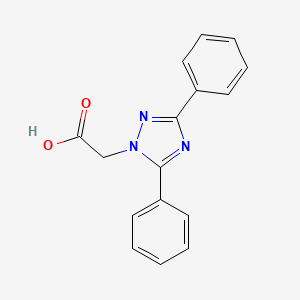

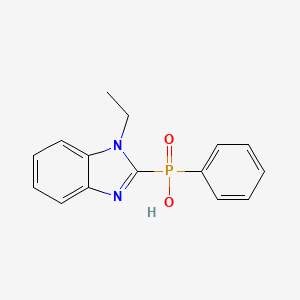
![Dibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecin, 2,13-dibromo-6,7,9,10,17,18-hexahydro-](/img/structure/B15096856.png)

